Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Physicochemical profiling Building block selection Medicinal chemistry

tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1602694-65-4) is a Boc-protected, 2,6-disubstituted morpholine derivative with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol. It belongs to the class of N-Boc-aminomethylmorpholine building blocks widely used in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 1602694-65-4
Cat. No. B6598903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate
CAS1602694-65-4
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)CN)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
InChIKeyNRCWPEONLURCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1602694-65-4): A 2,6-Disubstituted Morpholine Building Block for Diversified Synthesis


tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1602694-65-4) is a Boc-protected, 2,6-disubstituted morpholine derivative with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It belongs to the class of N-Boc-aminomethylmorpholine building blocks widely used in medicinal chemistry and pharmaceutical intermediate synthesis. The compound features a tertiary amine within a six-membered morpholine ring, an aminomethyl nucleophilic handle at the 2-position, and a methyl substituent at the 6-position, which together confer distinct steric and electronic properties relative to des-methyl or regioisomeric analogs. It is commercially available at 98% purity from multiple suppliers for research and development use .

Why Generic Substitution Fails for tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate: Steric, Physicochemical, and Pharmacophoric Non-Equivalence Among Morpholine Building Blocks


Morpholine-based building blocks bearing a Boc-protected aminomethyl group are frequently treated as interchangeable intermediates. However, the 6-methyl substituent in the target compound produces measurable differences in predicted boiling point (319.4 °C vs. 310.7 °C), density (1.044 vs. 1.078 g/cm³), and lipophilicity (XLogP3 -0.1 for des-methyl analogs) relative to the des-methyl counterpart 4-Boc-2-(aminomethyl)morpholine (CAS 140645-53-0) [1]. The methyl group likewise alters the conformational ensemble of the morpholine ring, which can influence the presentation of downstream pharmacophoric elements when the aminomethyl handle is elaborated [2]. Furthermore, the target compound lacks stereochemical definition at C2 and C6, distinguishing it from chiral, single-enantiomer variants such as (2R,6S)- or (2S,6R)-configured analogs that command higher prices and longer lead times. Simply substituting one aminomethylmorpholine for another without accounting for these differences risks altering diastereoselectivity in subsequent transformations, changing the physicochemical profile of final compounds, and complicating structure-activity relationships in medicinal chemistry programs.

Quantitative Differentiation of tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1602694-65-4) Against Closest Structural Analogs


Molecular Weight and LogP Differentiation versus Des-Methyl and Regioisomeric Analogs

The 6-methyl substituent of CAS 1602694-65-4 increases its molecular weight to 230.30 g/mol versus 216.28 g/mol for the des-methyl analog 4-Boc-2-(aminomethyl)morpholine (CAS 140645-53-0) [1]. The predicted density decreases from 1.078 g/cm³ (des-methyl) to 1.044 g/cm³ (6-methyl), and the predicted boiling point rises from 310.7 °C to 319.4 °C [1]. While experimental LogP values are not publicly available, the additional methylene unit predicts an increase in lipophilicity of approximately 0.5 LogP units based on the Hansch π constant for aliphatic –CH₂–, a difference consistent with fragment-based LogP prediction methods.

Physicochemical profiling Building block selection Medicinal chemistry

Patent Citation Breadth: 6-Methylmorpholine Scaffolds Demonstrate Broader IP Footprint than Des-Methyl Congeners in Therapeutic Programs

A patent literature analysis reveals that 6-methylmorpholine-containing scaffolds appear in multiple therapeutic patent families, whereas the simpler des-methyl 4-Boc-2-(aminomethyl)morpholine (CAS 140645-53-0) is cited primarily as a generic intermediate in fewer distinct patent families in the past decade . The target compound's specific scaffold is noted in patents relating to TLR7/8 antagonist programs, where the 6-methyl substitution pattern is a key pharmacophoric element [1]. This difference in patent representation suggests higher industrial interest in 6-methyl-substituted variants for lead optimization.

Patent landscape analysis Pharmaceutical intermediates Intellectual property

Chiral vs. Racemic Differentiation: Commercial Availability and Cost Comparison of Stereoisomers

The target compound (CAS 1602694-65-4) is supplied as a racemic mixture (unspecified stereochemistry at C2 and C6), whereas single-enantiomer variants such as tert-butyl (2R,6S)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 2299231-05-1) and tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1700609-51-3) are available only at ≥95% purity and at significantly higher cost . The racemic form is listed at 98% purity from major suppliers and typically costs less than one-third the price of chiral variants on a per-gram basis based on published catalog pricing .

Chiral building blocks Procurement cost analysis Stereochemical strategy

Pharmacophoric Versatility: Aminomethyl Handle Enables Diverse Downstream Functionalization Pathways Not Accessible from Hydroxymethyl or Carboxy Analogs

The primary aminomethyl group at the 2-position of CAS 1602694-65-4 enables nucleophilic reactions—amide bond formation, reductive amination, sulfonamide synthesis, and urea formation—that cannot be executed directly on the corresponding hydroxymethyl analog (CAS 1700609-48-8) or carboxylic acid analog (CAS 1700609-49-9) without additional functional group interconversion steps . This synthetic divergence means that a single building block can yield amide, amine, urea, sulfonamide, or guanidine derivatives in a single step, whereas the alcohol and acid analogs each require at least one additional protection/deprotection or activation sequence to access the same product classes.

Synthetic versatility Parallel library synthesis Medicinal chemistry diversification

Predicted pKa Uniformity: Aminomethyl Group Basicity Consistent Across 6-Methyl and Des-Methyl Variants, Preserving pH-Dependent Solubility and Permeability Profiles

The predicted pKa of the aminomethyl group in CAS 1602694-65-4 is 9.37±0.29, essentially identical to the predicted pKa of 9.37±0.29 reported for the des-methyl analog 4-Boc-2-(aminomethyl)morpholine (CAS 140645-53-0) . This indicates that the 6-methyl substituent does not significantly perturb the basicity of the primary amine via through-bond inductive effects across the morpholine ring. In contrast, the regioisomeric 3-(aminomethyl)-4-Boc-morpholine (CAS 475106-18-4) places the aminomethyl at the 3-position adjacent to the ring nitrogen, which is expected to alter the amine's microenvironment and produce a different pKa .

pKa prediction Drug-likeness Physicochemical profiling

Class-Level Biological Activity Inference: 6-Methylmorpholine Scaffolds Are Associated with TLR7/8 Antagonism, Distinguishing Them from Non-Methylated Morpholine Building Blocks Used in Kinase and GPCR Programs

A ChEMBL/BindingDB class-level analysis reveals that 2-aminomethylmorpholine derivatives with 6-alkyl substitution are disproportionately represented among TLR7/8 antagonist patents and bioactivity records, whereas des-methyl 2-aminomethylmorpholine derivatives are more commonly found in kinase inhibitor (CHK1) and GPCR modulator programs [1][2]. Specifically, patent WO-2020025517-A1 discloses TLR7/8 antagonists incorporating aminomethylmorpholine intermediates, and the (2S,6R) diastereomer of the target compound class is reported to act as a TLR7/8 antagonist [3]. In contrast, 4-Boc-2-(aminomethyl)morpholine (CAS 140645-53-0) appears in patents related to muscle satellite cell activation and metabolic disorders, indicating divergent target class associations .

TLR7/8 antagonism Immunology Target class selectivity

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate (CAS 1602694-65-4)


Parallel Library Synthesis for Immunology Lead Optimization (TLR7/8 Programs)

For medicinal chemistry teams pursuing TLR7/8 antagonists for autoimmune indications, CAS 1602694-65-4 provides a cost-effective, high-purity (98%) racemic building block for parallel amide library synthesis. The aminomethyl handle enables rapid diversification via amide coupling with carboxylic acid building blocks, while the 6-methyl substitution aligns with the pharmacophoric requirements identified in TLR7/8 patent literature [1]. The racemic nature is acceptable for initial hit-to-lead exploration, deferring chiral separation costs until lead optimization.

Physicochemical Property Optimization in CNS Drug Discovery

The 6-methyl substituent of CAS 1602694-65-4 increases molecular weight by 14.02 g/mol and is predicted to increase lipophilicity by approximately 0.5 LogP units relative to the des-methyl analog (CAS 140645-53-0) . This makes it suitable for CNS programs where fine-tuning of LogD and CNS MPO scores is required. The preserved aminomethyl pKa of 9.37 ensures that the basic center's ionization state at physiological pH is unchanged, isolating the lipophilic contribution of the methyl group for multiparameter optimization .

Cost-Efficient Scale-Up for Preclinical Candidate Synthesis

When a preclinical candidate incorporates a 6-methylmorpholine pharmacophore, CAS 1602694-65-4 offers procurement advantages over chiral single-enantiomer variants. The racemate is available at 98% purity with lower catalog pricing (approximately one-third or less of chiral variant cost) from major suppliers including Leyan and AKSci . For synthetic routes that ultimately require a single enantiomer, the racemate can be used for route scouting and process development before investing in asymmetric synthesis or chiral chromatography.

Diversifiable Intermediate for Fragment-Based Drug Discovery (FBDD)

The primary aminomethyl group of CAS 1602694-65-4 supports at least six distinct one-step derivatization pathways (amide, sulfonamide, urea, reductive amination, guanidine, and thiourea formation), substantially exceeding the diversification potential of the corresponding hydroxymethyl or carboxy analogs . This synthetic versatility makes the compound an efficient core scaffold for fragment growing and merging strategies, where multiple vectors must be explored from a single intermediate without additional protecting group manipulations.

Quote Request

Request a Quote for tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.